molecular formula C20H22N2O3S B2921363 methyl 7-(3-(phenylthio)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448075-09-9

methyl 7-(3-(phenylthio)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2921363
CAS No.: 1448075-09-9
M. Wt: 370.47
InChI Key: VPPXOSKARFDAKO-UHFFFAOYSA-N
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Description

Methyl 7-(3-(phenylthio)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a phenylthio group, a propanamido group, and a dihydroisoquinoline core, making it an interesting subject for scientific research and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(3-(phenylthio)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the phenylthio group: This step involves the nucleophilic substitution of a suitable leaving group with a thiophenol derivative.

    Amidation: The propanamido group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3-(phenylthio)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify the dihydroisoquinoline core or the amide group using reducing agents like lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiophenol derivatives, nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides, modified dihydroisoquinoline cores.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-(3-(phenylthio)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share a similar core structure and have been studied for their biological activities.

    Phenylthio-substituted amides: These compounds have similar functional groups and can undergo similar chemical reactions.

Uniqueness

Methyl 7-(3-(phenylthio)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its combination of a dihydroisoquinoline core with a phenylthio and propanamido group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 7-(3-phenylsulfanylpropanoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-25-20(24)22-11-9-15-7-8-17(13-16(15)14-22)21-19(23)10-12-26-18-5-3-2-4-6-18/h2-8,13H,9-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPXOSKARFDAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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